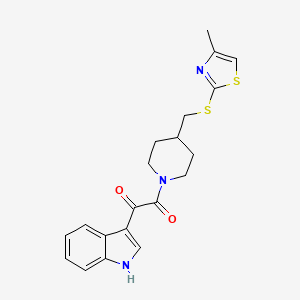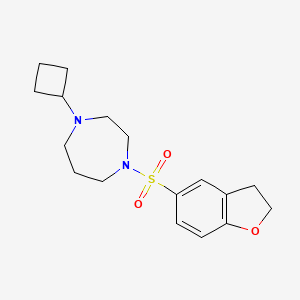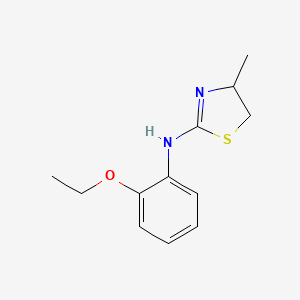![molecular formula C9H14N2O2 B2705964 N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide CAS No. 2361608-24-2](/img/structure/B2705964.png)
N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide, also known as N-Acetylproline ethyl ester (NAPE), is a synthetic compound that has been widely used in scientific research. NAPE is a derivative of N-Acetyl-L-proline and is a commonly used precursor for the synthesis of N-Acylethanolamines (NAEs), which are a class of endogenous signaling lipids.
Mecanismo De Acción
NAPE is believed to exert its effects through the activation of the endocannabinoid system. NAPE is converted to N-Acylethanolamines (NAEs) by the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAEs, such as N-Acylethanolamine-PEA (PEA), are known to activate the cannabinoid receptor type 1 (CB1) and the peroxisome proliferator-activated receptor alpha (PPARα), which are involved in the regulation of pain, inflammation, and metabolism.
Biochemical and Physiological Effects:
NAPE and its derivatives have been shown to have a variety of biochemical and physiological effects. NAPE has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. NAPE has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAPE and its derivatives have several advantages for use in laboratory experiments. NAPE is readily available and can be synthesized in large quantities. NAPE is also stable and can be stored for extended periods of time. However, NAPE and its derivatives have limitations, including their low solubility in water and their potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on NAPE and its derivatives. One area of research is the development of NAPE analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the therapeutic potential of NAPE and its derivatives in various disease models, such as Alzheimer's disease and multiple sclerosis. Additionally, the role of NAPE and its derivatives in the regulation of metabolism and energy balance is an area of growing interest.
Métodos De Síntesis
NAPE can be synthesized by the reaction of N-Acetyl-L-proline with ethyl chloroformate in the presence of triethylamine. The reaction yields N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamideine ethyl ester, which can be further converted to NAPE by reacting with propargyl bromide in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
NAPE and its derivatives have been extensively studied for their potential therapeutic applications. NAPE has been shown to have anti-inflammatory and neuroprotective effects, and has been investigated for the treatment of various neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
N-[(3R)-1-acetylpyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-9(13)10-8-4-5-11(6-8)7(2)12/h3,8H,1,4-6H2,2H3,(H,10,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVACLIBVPONGP-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2705881.png)
![2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2705883.png)
![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)
![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)


![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2705899.png)


![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)